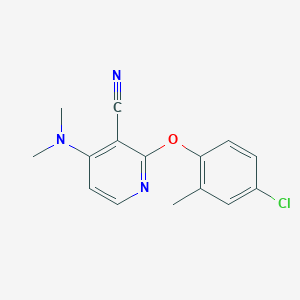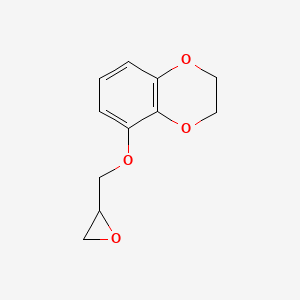
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile (CMPD) is an organic compound belonging to the class of phenoxyalkylnitriles. It is a colorless solid with a molecular weight of 274.77 g/mol and a melting point of 164-166 °C. CMPD has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been studied extensively due to its potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used as a building block for the synthesis of a variety of organic compounds. In biochemistry, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used to study the structure and function of enzymes and other proteins. In pharmacology, 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been used to study the mechanism of action and biochemical and physiological effects of drugs.
作用机制
The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not fully understood. However, it is believed to interact with proteins in the body, such as enzymes and receptors, in order to produce its effects. 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been found to interact with several enzyme systems, including cytochrome P450, monoamine oxidase, and cyclooxygenase.
Biochemical and Physiological Effects
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has anti-inflammatory, anti-allergic, and anti-cancer properties. It has also been found to inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile has analgesic, anti-inflammatory, and anti-arrhythmic effects.
实验室实验的优点和局限性
The main advantage of using 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to using 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile in lab experiments. One limitation is that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not very stable and can easily decompose in the presence of light or heat. Another limitation is that 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile is not very soluble in water, making it difficult to use in aqueous solutions.
未来方向
There are a number of potential future directions for research on 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile. One potential direction is to further study the mechanism of action of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile and its effects on various enzyme systems. Another potential direction is to explore the potential therapeutic applications of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be conducted to explore the potential of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile as a building block for the synthesis of other organic compounds. Finally, research could be conducted to investigate the potential of 2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile as a drug delivery vehicle.
合成方法
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile can be synthesized by a two-step process involving the reaction of 4-chloro-2-methylphenol with dimethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The reaction is then followed by the addition of a nitrile-containing reagent such as acrylonitrile or cyanogen bromide. The product is then purified by recrystallization.
属性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c1-10-8-11(16)4-5-14(10)20-15-12(9-17)13(19(2)3)6-7-18-15/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJVOVDZHOXUAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=NC=CC(=C2C#N)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-methylphenoxy)-4-(dimethylamino)nicotinonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2390942.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2390946.png)
![5-(4-Fluorobenzyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2390947.png)
![2-Ethyl-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2390948.png)
![(Z)-S-(2-((3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2390949.png)

![5-Iodobenzo[d]isothiazol-3-amine](/img/structure/B2390951.png)


![N-(7-propyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)cyclohexanecarboxamide](/img/structure/B2390954.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2390957.png)

